tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate
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Overview
Description
tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate: is a synthetic organic compound characterized by the presence of a bicyclo[1.1.1]pentane core, a piperazine ring, and a tert-butyl ester group. This compound is of interest due to its unique structural features, which impart distinct chemical and physical properties, making it valuable in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Bicyclo[1.1.1]pentane Core: This step often starts with the preparation of bicyclo[1.1.1]pentane derivatives through [2+2] cycloaddition reactions or other ring-closing methodologies.
Attachment of the Piperazine Ring: The bicyclo[1.1.1]pentane core is then functionalized to introduce a reactive group that can undergo nucleophilic substitution with piperazine.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the piperazine ring or the ester group, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate is used as a building block for the synthesis of complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a bioisostere, which can mimic the properties of other functional groups in drug design. Its rigid structure and three-dimensionality can enhance the potency, selectivity, and pharmacokinetic profiles of therapeutic agents.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and unique physical properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core and piperazine ring. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The compound’s rigid structure allows for precise binding to target proteins, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}carbamate
- tert-Butyl 4-{bicyclo[1.1.1]pentan-1-yl}amine
Uniqueness
Compared to similar compounds, tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate stands out due to the presence of the piperazine ring, which imparts additional chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2680534-60-3 |
---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.4 |
Purity |
95 |
Origin of Product |
United States |
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